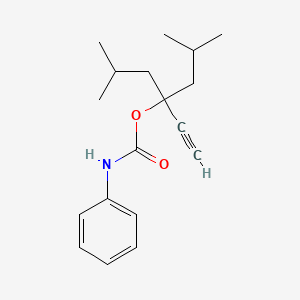
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethynyl group, two methyl groups, and a phenylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate typically involves multiple steps. One common method includes the alkylation of 2,6-dimethylheptan-4-ol with an ethynyl halide to introduce the ethynyl group. This intermediate is then reacted with phenyl isocyanate to form the final phenylcarbamate product. The reaction conditions often require the use of a base such as potassium carbonate and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenylcarbamate moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for the reduction of the phenylcarbamate group.
Substitution: Nucleophiles like sodium azide or thiolates can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Production of amines from the phenylcarbamate group.
Substitution: Formation of azides or thiol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the phenylcarbamate moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-4-heptanol acetate: Shares a similar backbone but lacks the ethynyl and phenylcarbamate groups.
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate analogs: Compounds with slight modifications in the ethynyl or phenylcarbamate groups.
Uniqueness
This compound is unique due to the presence of both the ethynyl and phenylcarbamate groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
6289-27-6 |
|---|---|
Formule moléculaire |
C18H25NO2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(4-ethynyl-2,6-dimethylheptan-4-yl) N-phenylcarbamate |
InChI |
InChI=1S/C18H25NO2/c1-6-18(12-14(2)3,13-15(4)5)21-17(20)19-16-10-8-7-9-11-16/h1,7-11,14-15H,12-13H2,2-5H3,(H,19,20) |
Clé InChI |
DKCKRBOSHIWXJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C)C)(C#C)OC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















